N-cyclohexyl-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-cyclohexyl-2-(4-methoxyphenyl)acetamide is an organic compound belonging to the class of phenylacetamides These compounds are characterized by the presence of an amide group attached to a phenylacetic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(4-methoxyphenyl)acetamide typically involves the reaction of cyclohexylamine with 4-methoxyphenylacetic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenylacetamide.
Reduction: Formation of N-cyclohexyl-2-(4-methoxyphenyl)ethylamine.
Substitution: Formation of various substituted phenylacetamides depending on the nucleophile used.
Scientific Research Applications
N-cyclohexyl-2-(4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)acetamide: A simpler analog without the cyclohexyl group.
N-cyclohexyl-2-(2-methoxyphenyl)acetamide: A positional isomer with the methoxy group in a different position.
N-cyclohexyl-2-(4-hydroxyphenyl)acetamide: An oxidized analog with a hydroxyl group instead of a methoxy group.
Uniqueness
N-cyclohexyl-2-(4-methoxyphenyl)acetamide is unique due to the presence of both the cyclohexyl and methoxy groups, which can influence its chemical reactivity and biological activity. These structural features may confer specific properties that are not observed in its analogs, making it a valuable compound for various applications.
Properties
CAS No. |
330467-51-1 |
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Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
N-cyclohexyl-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H21NO2/c1-18-14-9-7-12(8-10-14)11-15(17)16-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,16,17) |
InChI Key |
OUQSDJMKYLLVED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2CCCCC2 |
Origin of Product |
United States |
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